Iqciaqzimsfuir-uhfffaoysa-

Description

The compound “Iqciaqzimsfuir-uhfffaoysa-” corresponds to CAS No. 871826-12-9, with the molecular formula C₇H₈ClF₃N₂, molecular weight 212.60 g/mol, and InChI Key HVXHWBMLTSDYGK-UHFFFAOYSA-N . It is a pyridine derivative characterized by a trifluoromethyl group and a chlorinated aromatic ring. Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1/5

- Topological polar surface area (TPSA): 38.9 Ų

- GI absorption: High

- BBB permeability: Yes

- CYP enzyme inhibition: No

- Log S (ESOL solubility): -2.99 (0.24 mg/mL) .

The compound’s synthesis involves multistep reactions using reagents such as N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in tetrahydrofuran (THF) under controlled conditions . Its structural uniqueness lies in the trifluoromethyl-pyridine backbone, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

CAS No. |

875-12-7 |

|---|---|

Molecular Formula |

C6H9O4P |

Molecular Weight |

176.11 g/mol |

IUPAC Name |

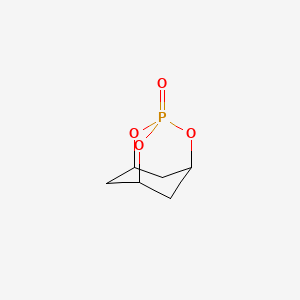

2,8,9-trioxa-1λ5-phosphatricyclo[3.3.1.13,7]decane 1-oxide |

InChI |

InChI=1S/C6H9O4P/c7-11-8-4-1-5(9-11)3-6(2-4)10-11/h4-6H,1-3H2 |

InChI Key |

IQCIAQZIMSFUIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1OP(=O)(O2)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Iqciaqzimsfuir-uhfffaoysa-” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step must be carefully controlled to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of “Iqciaqzimsfuir-uhfffaoysa-” often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

“Iqciaqzimsfuir-uhfffaoysa-” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various functionalized derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

“Iqciaqzimsfuir-uhfffaoysa-” has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its pharmacological properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals, materials, and catalysts.

Mechanism of Action

The mechanism of action of “Iqciaqzimsfuir-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating its biological and pharmacological effects.

Comparison with Similar Compounds

Key Findings:

Structural Similarities : All listed compounds share a trifluoromethyl-pyridine core , which confers resistance to oxidative metabolism . However, substituents like amines, amides, or amidines significantly alter pharmacological profiles.

Pharmacokinetic Differences: BBB Permeability: Compounds with simpler substituents (e.g., amine groups) exhibit better BBB penetration, whereas amides/amidines reduce permeability due to increased polarity .

Synthetic Accessibility : “Iqciaqzimsfuir-uhfffaoysa-” requires fewer synthetic steps compared to amidine derivatives, as its chlorinated ring simplifies purification .

Research Findings and Data Analysis

Physicochemical and Pharmacological Properties

Structural Comparisons

- Divergence from Lead Compounds : Unlike lead candidates with sulfonamide groups, “Iqciaqzimsfuir-uhfffaoysa-” avoids common toxicity alerts (PAINS = 0.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.